

High-performance liquid chromatography (HPLC) method for 4-Methylphenylsulfonylurea.

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Compound of Interest

Compound Name: 4-Methylphenylsulfonylurea

Cat. No.: B041070

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Application Note and Protocol: HPLC Analysis of 4-Methylphenylsulfonylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of **4-Methylphenylsulfonylurea** using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications. This application note includes a comprehensive experimental protocol, tabulated analytical performance data, and a visual representation of the experimental workflow.

Introduction

4-Methylphenylsulfonylurea is a chemical intermediate used in the synthesis of various pharmaceutical compounds, particularly sulfonylurea drugs prescribed for type 2 diabetes.^[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials and final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of chemical compounds.^{[2][3]} This application note details a reversed-phase HPLC method optimized for the analysis of **4-Methylphenylsulfonylurea**.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of **4-Methylphenylsulfonylurea**.

Materials and Reagents

- **4-Methylphenylsulfonylurea** reference standard ($\geq 99\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Phosphoric acid (85%)
- $0.45 \text{ }\mu\text{m}$ syringe filters

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Analytical balance
- pH meter
- Sonicator

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection	UV at 230 nm
Run Time	10 minutes

Preparation of Solutions

Mobile Phase Preparation:

- Prepare the aqueous component by adding 1 mL of 85% phosphoric acid to 1 L of deionized water and mix thoroughly.
- The mobile phase is a 50:50 (v/v) mixture of acetonitrile and the 0.1% phosphoric acid solution.
- Degas the mobile phase by sonication for 15 minutes before use.

Standard Solution Preparation:

- Accurately weigh approximately 10 mg of the **4-Methylphenylsulfonylurea** reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

- Accurately weigh a sample containing **4-Methylphenylsulfonyleurea** and dissolve it in a suitable volume of the mobile phase to achieve a theoretical concentration within the calibration range.
- Ensure the sample is completely dissolved, using sonication if necessary.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for this HPLC method.

Table 1: System Suitability

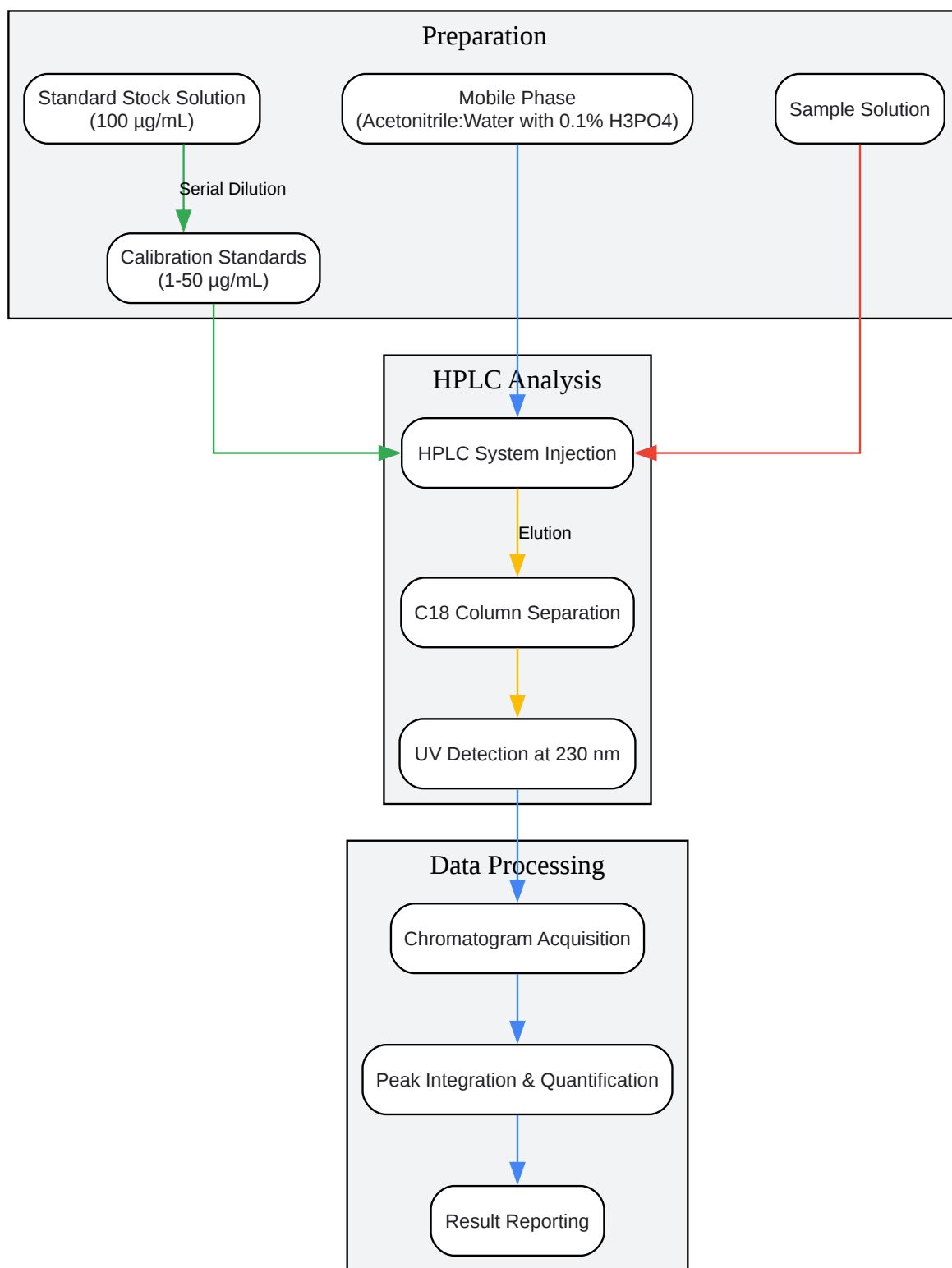
Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	5500
Retention Time (RT)	Approx. 4.5 min	4.52 min

Table 2: Method Validation Parameters

Parameter	Result
Linearity (Correlation Coefficient, r^2)	≥ 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	$< 2.0\%$
Accuracy (Recovery)	98.0% - 102.0%

Experimental Workflow and Diagrams

The logical flow of the analytical procedure is depicted in the following diagram.



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References

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